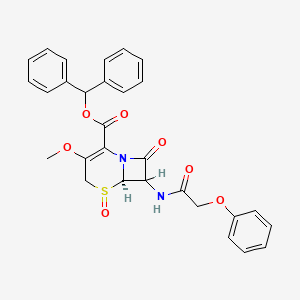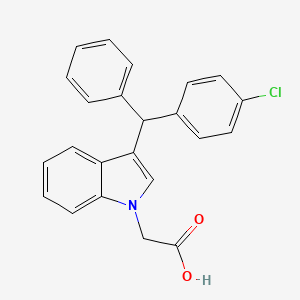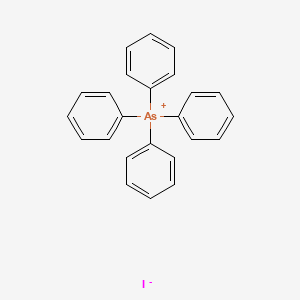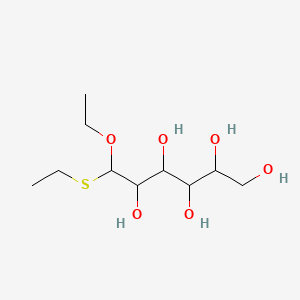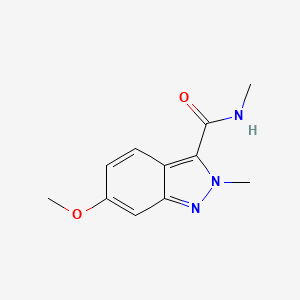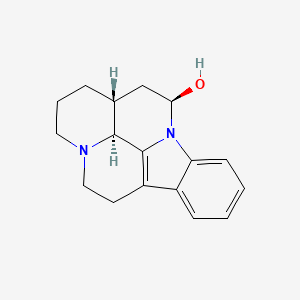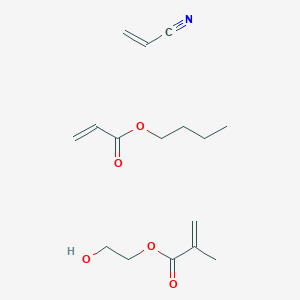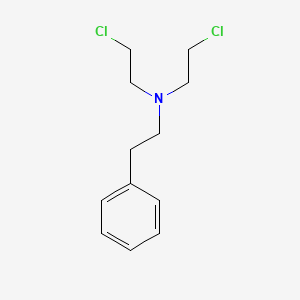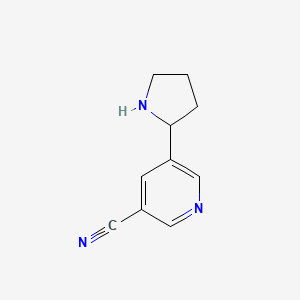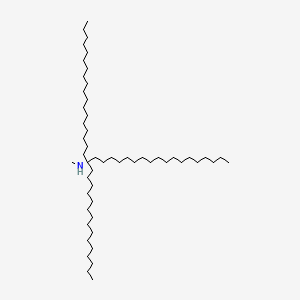![molecular formula C15H33Cl2NO5Si B13756949 1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) CAS No. 56709-05-8](/img/structure/B13756949.png)
1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) is a chemical compound with the molecular formula C15H33Cl2NO5Si and a molecular weight of 406.42 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) involves several organic synthesis steps. One common method includes the reaction of 3-chloropropan-2-ol with 3-(triethoxysilyl)propylamine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, acetone, and dichloromethane, as well as catalysts and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) has a wide range of scientific research applications, including:
Biology: The compound is used in the modification of biomolecules and surfaces for biological studies.
Mechanism of Action
The mechanism of action of 1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) involves its ability to form covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces to form strong siloxane bonds . This property makes it useful in surface modification and adhesion applications.
Comparison with Similar Compounds
Similar compounds to 1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) include:
3-(Triethoxysilyl)propylamine: Used in similar applications but lacks the chloropropan-2-ol moiety.
N,N-Bis(3-chloro-2-hydroxypropyl)aminopropyl triethoxysilane: Similar structure but with different functional groups.
Bis(3-(triethoxysilyl)propyl)tetrasulfide: Used in rubber and plastic industries for its reinforcing properties.
The uniqueness of 1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) lies in its combination of triethoxysilyl and chloropropan-2-ol groups, which provide unique reactivity and bonding properties.
Properties
CAS No. |
56709-05-8 |
|---|---|
Molecular Formula |
C15H33Cl2NO5Si |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-chloro-3-[(3-chloro-2-hydroxypropyl)-(3-triethoxysilylpropyl)amino]propan-2-ol |
InChI |
InChI=1S/C15H33Cl2NO5Si/c1-4-21-24(22-5-2,23-6-3)9-7-8-18(12-14(19)10-16)13-15(20)11-17/h14-15,19-20H,4-13H2,1-3H3 |
InChI Key |
XKXVAWYYKGISES-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN(CC(CCl)O)CC(CCl)O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



